Product packaging for 7-Ethyl-2-methyl-4-undecanol(Cat. No.:CAS No. 103-20-8)

7-Ethyl-2-methyl-4-undecanol

Cat. No.: B090644
CAS No.: 103-20-8
M. Wt: 214.39 g/mol
InChI Key: JKKBSZCOVNFRCQ-UHFFFAOYSA-N
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Description

Overview of Higher Alcohols and their Significance in Chemical Synthesis

Higher alcohols, which are alcohols with a significant number of carbon atoms (typically six or more), are fundamental compounds in organic chemistry. wikipedia.orgresearchgate.net Their utility stems from the versatile reactivity of the hydroxyl (-OH) functional group, which can undergo a wide range of transformations. These compounds are key precursors and intermediates in the synthesis of a vast array of other organic molecules. frontiersin.org The physical properties of higher alcohols, such as boiling point and solubility, are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon chain. studypug.com As the carbon chain length increases, the nonpolar character becomes more dominant, leading to higher boiling points and decreased solubility in water. studypug.com

Classification and Structural Characteristics of Branched Alcohols

Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. This classification is crucial as it influences the alcohol's reactivity. Branched-chain alcohols are characterized by the presence of alkyl groups attached to the main carbon chain. This branching has a significant impact on the physical properties of the molecule. For instance, branched alcohols tend to have lower melting and boiling points compared to their linear isomers of the same molecular weight. This is because the branching disrupts the ability of the molecules to pack closely together, thereby reducing the effectiveness of intermolecular van der Waals forces. However, branching can increase solubility in certain solvents. The unique three-dimensional structure of branched alcohols can also introduce steric effects that influence their chemical reactivity.

Research Trajectories for Complex Alcohol Structures

The development of synthetic methodologies for complex alcohol structures, including those with multiple stereocenters and intricate branching patterns, is a continuing focus of chemical research. The interest in these molecules is driven by their potential applications in various fields, including the development of new materials, pharmaceuticals, and agrochemicals. Researchers are exploring novel catalytic systems and synthetic pathways to achieve greater control over the stereochemistry and regioselectivity of alcohol synthesis. The study of long-chain and branched-chain alcohols is particularly relevant to the development of surfactants, lubricants, and biofuels, where the molecular architecture dictates the performance of the final product. frontiersin.orgexxonmobilchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O B090644 7-Ethyl-2-methyl-4-undecanol CAS No. 103-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-2-methylundecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBSZCOVNFRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883292
Record name 4-Undecanol, 7-ethyl-2-methyl-
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Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-20-8
Record name 7-Ethyl-2-methyl-4-undecanol
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Record name 7-Ethyl-2-methyl-4-undecanol
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 7-ethyl-2-methylundecan-4-ol
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Synthetic Pathways and Methodologies for 7 Ethyl 2 Methyl 4 Undecanol

Established Synthetic Routes for Branched Undecanols

The commercial synthesis of branched undecanols, including 7-Ethyl-2-methyl-4-undecanol, has traditionally been dominated by two primary methods: the hydrogenation of fatty acid esters derived from natural oils and the Ziegler process, which utilizes petrochemical feedstocks.

Hydrogenation of Coconut Oil Methyl Esters and Fractional Distillation

A prominent method for producing fatty alcohols involves the hydrogenation of fatty acid methyl esters (FAMEs) obtained from natural sources like coconut oil. This process begins with the transesterification of the triglycerides in coconut oil with methanol (B129727) to produce a mixture of FAMEs and glycerol. sigmaaldrich.com The resulting methyl esters are then separated, often by fractional distillation, to isolate the desired chain lengths before being subjected to high-pressure hydrogenation. google.com

The hydrogenation step converts the methyl esters into their corresponding alcohols. google.com For example, methyl laurate, a significant component of coconut oil, is hydrogenated to produce lauryl alcohol. To obtain branched undecanols through this route, the initial feedstock would need to contain the corresponding branched-chain fatty acids, or subsequent processing steps would be required to introduce the branching. The final mixture of alcohols is then purified, typically through distillation, to isolate the specific branched undecanol (B1663989) isomers.

Key reaction steps in the production of fatty alcohols from coconut oil:

StepDescription
Transesterification Coconut oil (triglycerides) reacts with methanol in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol.
Fractional Distillation The FAME mixture is separated by distillation to isolate fractions with the desired carbon chain lengths.
Hydrogenation The selected FAME fractions are reacted with hydrogen at high pressure and temperature over a catalyst (e.g., copper chromite) to convert the esters to alcohols. smolecule.com
Purification The resulting alcohol mixture is purified by distillation to isolate the target branched undecanol.

Ziegler Process for Branched Alcohol Synthesis

The Ziegler process offers a petrochemical route to linear and branched fatty alcohols. sigmaaldrich.com The synthesis starts with the oligomerization of ethylene (B1197577) using a trialkylaluminum catalyst, such as triethylaluminium. sigmaaldrich.com This "growth reaction" forms longer alkyl chains on the aluminum center. The chain length distribution can be controlled by the amount of ethylene supplied and the reaction temperature. rsc.org

Following the chain growth, the aluminum alkyls are oxidized with air to form aluminum alkoxides. The final step is the hydrolysis of these alkoxides to yield a mixture of alcohols and aluminum hydroxide. sigmaaldrich.com While the Ziegler process primarily produces linear, even-numbered alcohols, side reactions can lead to the formation of branched alcohols. rsc.org Higher reaction temperatures can cause the elimination of α-olefins, which can then re-insert into the growing chains or dimerize, leading to branched products. sigmaaldrich.com The complex mixture of linear and branched alcohols is then separated by fractional distillation to isolate specific isomers like this compound. rsc.org

Novel Approaches in the Synthesis of this compound

In response to the growing demand for sustainable chemical production, research efforts are increasingly focused on developing synthetic routes that utilize renewable resources and employ more efficient catalytic systems.

Biomass-Derived Platform Molecules for Branched Alcohol Production

A promising strategy for the sustainable synthesis of complex molecules like this compound involves the use of platform molecules derived from biomass. scispace.comrsc.org Lignocellulosic biomass, a non-food-based renewable resource, can be broken down into smaller, functionalized molecules that serve as building blocks for a variety of chemicals.

For instance, molecules like furfural and acetone, which can be produced from the fermentation or chemical conversion of biomass, are valuable starting materials. researchgate.net Catalytic strategies are being developed to upgrade these short-chain platform molecules into longer-chain alcohols. These processes often involve a series of reactions, including aldol condensation to build the carbon skeleton, followed by dehydration and hydrogenation steps to yield the final alcohol. mdpi.com While the direct synthesis of this compound from biomass-derived platform molecules has not been extensively reported, the fundamental chemical transformations required are a subject of active research. The challenge lies in controlling the selectivity of these reactions to produce the specific branching pattern of the target molecule.

Catalytic Strategies for Branched Alcohol Formation

The development of highly selective and robust catalysts is crucial for the economic viability of novel synthetic pathways. Research in this area is focused on designing catalysts that can efficiently mediate the necessary bond-forming and functional group transformation reactions.

Tungstated zirconia (WO₃/ZrO₂) has emerged as a highly effective solid acid catalyst for various organic transformations, including the dehydration of alcohols. rsc.org In the context of branched alcohol synthesis, this catalyst can play a key role in dehydration steps that are often necessary after initial carbon-carbon bond formation.

Studies have shown that tungstated zirconia can selectively catalyze the dehydration of alcohols to form alkenes, which can then be further functionalized. rsc.org The catalytic activity is attributed to the generation of strong Brønsted acid sites on the catalyst surface. rsc.org Research has demonstrated that the structure of the alcohol substrate significantly influences the reaction pathway. For example, linear primary alcohols are more prone to etherification over tungstated zirconia, while branched alcohols tend to undergo dehydration. osti.govescholarship.org This selectivity can be harnessed in multi-step synthetic sequences to guide the formation of desired branched structures. The stability of tungstated zirconia under hydrothermal conditions also makes it an attractive candidate for processes involving water, which is often a byproduct of biomass conversion. rsc.org

Conclusion

Summary of Current Research Landscape for 7-Ethyl-2-methyl-4-undecanol

The current body of public knowledge on this compound is largely confined to its chemical and physical properties and its role as a chemical intermediate in industrial applications chemicalbook.comguidechem.com. The available information is predominantly found in chemical supplier databases and patents, rather than in peer-reviewed scientific literature focusing on its biological or environmental aspects. There is a notable absence of research into its specific biological functions or detailed environmental impact.

Identification of Knowledge Gaps and Future Research Priorities

Significant knowledge gaps exist in the scientific understanding of this compound. Future research should prioritize the following areas:

Biological Activity: Investigations are needed to determine if this compound has any role as a semiochemical, such as a pheromone or kairomone, in insects or other organisms. This could have implications for pest management strategies.

Synthesis Pathways: Detailed studies on the most efficient and environmentally benign synthesis routes for this compound would be valuable for its industrial production.

Environmental Fate: Specific research on the biodegradation pathways, potential for bioaccumulation, and ecotoxicity of this compound is necessary to accurately assess its environmental risk profile. The current understanding is based on generalizations from similar compounds and lacks specific data.

Toxicological Profile: While outside the strict scope of this article, a comprehensive toxicological assessment would be crucial for a complete understanding of its safety profile for human health and the environment.

Applications and Potential Research Avenues for 7 Ethyl 2 Methyl 4 Undecanol in Specialized Fields

Research into Surface Active Agents and Detergent Formulations

7-Ethyl-2-methyl-4-undecanol serves as an intermediate in the synthesis of surfactants and defoamers. guidechem.comchemicalbook.com Its sodium salt, sodium 7-ethyl-2-methyl-4-undecyl sulfate (B86663), also known as sodium tetradecyl sulfate, is an anionic surfactant utilized for its wetting properties in industrial applications. newdrugapprovals.org The structure of this alcohol, with its branched alkyl chain, influences its surface-active properties.

The sulfated derivative of this compound demonstrates notable surface tension reduction in aqueous solutions. The surface tension of aqueous solutions of its sodium salt at 25°C varies with concentration, as detailed in the table below. newdrugapprovals.org

Concentration (% w/w)Surface Tension (dynes/cm)
0.0556.5
0.1052
0.2047
0.5040
1.035

Data sourced from The Merck Index, An Encyclopedia of Chemicals, Drugs, and Biologicals. newdrugapprovals.org

Furthermore, polyglycol ethers of 7-ethyl-2-methyl-undecanol-4 have been investigated for their detergent properties. google.com Condensing ethylene (B1197577) oxide with 7-ethyl-2-methyl-undecanol-4 yields non-ionic surfactants with excellent wetting and detergency characteristics. google.com Research has shown that these products, particularly those with 5 to less than 21 moles of ethylene oxide, exhibit superior detergency compared to corresponding products derived from n-tetradecanol. google.com

Exploration in Chemical Ecology and Pheromone Research

Branched Alcohols as Components of Insect Pheromones

Branched alcohols are significant components of insect pheromones, playing a crucial role in the chemical communication systems of various species. gerli.comrsc.orgbeilstein-archives.org These compounds are utilized for interspecific communication in a wide array of insects, including beetles, moths, ants, and cockroaches. rsc.org The specificity of these chemical signals is often determined by the unique branching patterns and stereochemistry of the alcohol molecules. rsc.orgbeilstein-archives.org Many insect pheromones are derived from fatty acids and can be classified based on their chemical structures, with methyl-branched compounds categorized as Type-III pheromones. nih.gov The biosynthesis of these branched-chain pheromones often involves precursors from fatty acyl-CoA, incorporating units derived from methylmalonyl-CoA. rsc.org

Role of Undecanols in Olfactory Communication in Insect Species

Undecanols, including their various isomers, have been identified as important semiochemicals in the olfactory communication of several insect species. frontiersin.orgsenasica.gob.mx For instance, 1-undecanol (B7770649) has been shown to increase male attraction to sex pheromone traps in the Oriental fruit moth, Grapholita molesta. frontiersin.org In the Chinese citrus fly, Bactrocera minax, undecanol (B1663989) is considered a key pheromone component. senasica.gob.mx Specific odorant-binding proteins (OBPs) within the insect's olfactory system are responsible for detecting these compounds. senasica.gob.mx For example, research has demonstrated that the odorant-binding protein BminOBP3 from B. minax exhibits a strong and specific binding affinity for undecanol. senasica.gob.mx This interaction between the undecanol and the OBP is a critical first step in the olfactory signal transduction pathway that leads to a behavioral response in the insect. frontiersin.orgsenasica.gob.mx The study of how undecanols are perceived by insects provides valuable insights into their chemical ecology and can inform the development of novel pest management strategies. senasica.gob.mx

Research in Biofuel Production and Valorization of Biomass

Production of Branched Alcohols from Fermentation Processes

Branched-chain higher alcohols (BCHAs) are considered promising next-generation biofuels due to their higher energy density and better compatibility with existing infrastructure compared to ethanol (B145695). nih.govresearchgate.netresearchgate.net Microorganisms like Saccharomyces cerevisiae and Escherichia coli can be metabolically engineered to produce these alcohols from renewable feedstocks. nih.govmdpi.comoup.com The production of BCHAs in these organisms typically involves the amino acid biosynthesis pathways. nih.govasm.org For instance, intermediates in the biosynthesis of L-valine, L-leucine, and L-isoleucine can be diverted towards the production of isobutanol, 3-methyl-1-butanol, and 2-methyl-1-butanol, respectively, through the introduction of heterologous enzymes like α-keto acid decarboxylases and alcohol dehydrogenases. researchgate.net

Q & A

Basic: How can researchers optimize synthetic routes for 7-Ethyl-2-methyl-4-undecanol?

Methodological Answer:
Synthetic optimization requires systematic factorial design to evaluate variables (e.g., catalyst type, temperature, solvent polarity). Pre-experimental screening (e.g., one-variable-at-a-time) identifies critical factors, followed by full factorial designs to assess interactions. For example, varying ethylation and methylation steps under controlled conditions (e.g., inert atmosphere, reflux duration) can improve yield. Analytical validation via GC-MS or NMR ensures purity at each stage .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
Combine chromatographic (GC-MS, HPLC) and spectroscopic methods (NMR, FT-IR) for structural elucidation. For GC-MS, use probe compounds with similar volatility (e.g., 1-undecanol, ethyl nonanoate) as retention time benchmarks. NMR analysis should prioritize 13C^{13}\text{C} DEPT-135 to resolve methyl/ethyl branching ambiguities. Quantitation ions (e.g., m/z 157 for fragmentation patterns) must align with reference libraries .

Basic: How should researchers design purification protocols for this compound?

Methodological Answer:
Employ fractional distillation for crude separation, followed by recrystallization (solvent polarity optimization) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC with UV-active derivatives. For trace impurities, preparative HPLC with a C18 column and isocratic elution is recommended. Document solvent recovery rates to assess environmental impact .

Advanced: How can computational models predict the physicochemical properties of this compound?

Methodological Answer:
Use COMSOL Multiphysics or Gaussian software for quantum mechanical calculations (e.g., density functional theory) to simulate hydrophobicity (logP), boiling point, and solubility. Validate models against experimental data (e.g., experimental logP via shake-flask method). Machine learning algorithms (e.g., random forest regression) trained on homologous alcohols (e.g., 1-undecanol) improve predictive accuracy for novel derivatives .

Advanced: How to resolve contradictions in reactivity data across studies?

Methodological Answer:
Apply ontological frameworks to assess experimental contexts (e.g., solvent purity, catalyst lot variability). Replicate conflicting studies under standardized conditions, using error analysis (e.g., propagation of uncertainty) to identify systemic biases. Meta-analyses of raw datasets (shared via repositories) can isolate confounding variables (e.g., trace moisture in reactions) .

Advanced: What methodologies integrate this compound into cross-disciplinary studies (e.g., chemical biology)?

Methodological Answer:
In enzyme interaction studies, employ kinetic assays (e.g., Michaelis-Menten plots) with the compound as a substrate analog. For metabolic pathway analysis, use isotopic labeling (e.g., 14C^{14}\text{C}-tagged ethyl groups) paired with LC-MS/MS. Cross-validate results with molecular docking simulations (AutoDock Vina) to correlate experimental binding affinities with computational predictions .

Advanced: How to design a robust experimental protocol for studying its environmental degradation?

Methodological Answer:
Adopt a quasi-experimental design with controlled variables (pH, UV exposure, microbial consortia). Use HPLC-UV to track degradation intermediates and QSAR models to predict toxicity endpoints. Include positive controls (e.g., known biodegradable alcohols) and negative controls (sterilized samples). Statistical tools (ANOVA with post-hoc Tukey tests) ensure reproducibility across triplicate trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-2-methyl-4-undecanol
Reactant of Route 2
7-Ethyl-2-methyl-4-undecanol

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